N'-(5-chloro-2-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide
Description
Historical Context of Ethanediamide-Based Compounds
Ethanediamide derivatives have emerged as critical scaffolds in medicinal chemistry due to their versatility in forming hydrogen-bonding networks and accommodating diverse substituents. Early studies on ethanediamides focused on their role as acetylcholinesterase inhibitors, with meta-substituted derivatives demonstrating nanomolar activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . The ethanediamide core’s planar geometry enables simultaneous interactions with multiple binding pockets, a property exploited in the design of central nervous system (CNS) therapeutics .
Conformationally restricted ethanediamide scaffolds, such as those reported in recent synthetic studies, have further enhanced receptor selectivity. For instance, Montclair State University researchers developed a novel ethylenediamine-derived scaffold aimed at improving orexin receptor antagonist selectivity, underscoring the structural adaptability of this motif . These advancements highlight the ethanediamide group’s evolution from simple chelating agents to sophisticated pharmacophores.
Pharmacophoric Significance of Combined Thiophene and Piperazine Moieties
The integration of thiophene and piperazine moieties in this compound represents a strategic fusion of electron-rich heterocycles and nitrogen-containing pharmacophores. Thiophene’s bioisosteric properties, particularly its ability to mimic phenyl rings while offering enhanced metabolic stability, make it a cornerstone in anti-inflammatory and antipsychotic drug design . Piperazine, a saturated six-membered ring with two nitrogen atoms, contributes to solubility and enables hydrogen-bonding interactions with target proteins, as seen in FDA-approved drugs like eprosartan and prasugrel .
Table 1: Pharmacophoric Contributions of Thiophene and Piperazine Moieties
| Moiety | Key Properties | Example Applications |
|---|---|---|
| Thiophene | Electron-rich π-system, bioisosteric replacement for phenyl, metabolic stability | Anti-inflammatory (tenoxicam), antipsychotics |
| Piperazine | Hydrogen-bond acceptor, solubility enhancer, conformational flexibility | Antihypertensives (eprosartan), antiplatelet agents |
The compound’s thiophen-3-yl group likely engages in π-π stacking with aromatic residues in target proteins, while the 4-methylpiperazine subunit facilitates interactions with acidic or polar regions of binding sites. This dual functionality is critical for achieving balanced potency and pharmacokinetic properties .
Rational Design Principles Behind the Compound’s Architecture
The compound’s architecture reflects a deliberate strategy to optimize steric, electronic, and topological features:
- Ethanediamide Backbone : Serves as a rigid spacer, orienting the 5-chloro-2-methoxyphenyl and thiophene-piperazine groups into optimal positions for target engagement.
- Chloro-Methoxyphenyl Group : The electron-withdrawing chlorine and methoxy substituents enhance binding affinity through hydrophobic interactions and potential halogen bonding .
- Hybrid Thiophene-Piperazine Sidechain : Combines thiophene’s aromaticity with piperazine’s flexibility, enabling dual-mode interactions (e.g., π-stacking and hydrogen bonding).
Table 2: Design Elements and Their Functional Roles
| Structural Element | Role | Target Interaction |
|---|---|---|
| 5-Chloro-2-methoxyphenyl | Hydrophobic anchor, halogen bond donor | Aromatic/acidic binding pockets |
| Thiophen-3-yl | π-π stacking, metabolic stability | Electron-rich protein regions |
| 4-Methylpiperazin-1-yl | Solubility, hydrogen-bond acceptor | Polar/charged residues (e.g., aspartate, glutamate) |
This design aligns with trends in fragment-based drug discovery, where modular components are assembled to address multi-factorial diseases like Alzheimer’s and cancer .
Strategic Importance in Medicinal Chemistry Research
The compound exemplifies three key trends in modern drug design:
- Multitarget Engagement : The hybrid structure allows simultaneous modulation of disparate targets (e.g., enzymes and GPCRs), a strategy gaining traction in polypharmacology .
- Conformational Restriction : By incorporating rigid elements like the ethanediamide core, researchers reduce entropic penalties during binding, improving affinity and selectivity .
- Bioisosteric Replacement : The thiophene-for-phenyl substitution demonstrates how bioisosterism can refine ADME (absorption, distribution, metabolism, excretion) profiles without sacrificing potency .
Recent studies on analogous ethanediamides have validated this approach. For example, meta-substituted ethanediamide derivatives achieved IC~50~ values of 1.47 µM against BuChE, underscoring the scaffold’s potential in neurodegenerative disease therapeutics .
Properties
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN4O3S/c1-24-6-8-25(9-7-24)17(14-5-10-29-13-14)12-22-19(26)20(27)23-16-11-15(21)3-4-18(16)28-2/h3-5,10-11,13,17H,6-9,12H2,1-2H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUADVHUQSCGKFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)OC)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(5-chloro-2-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide typically involves multiple steps:
Formation of the Intermediate: The initial step involves the reaction of 5-chloro-2-methoxyaniline with oxalyl chloride to form an intermediate oxalamide.
Addition of the Piperazine Derivative: The intermediate is then reacted with 4-methylpiperazine in the presence of a base such as triethylamine to form the piperazinyl-substituted oxalamide.
Incorporation of the Thiophenyl Group: Finally, the thiophen-3-yl group is introduced through a coupling reaction, often facilitated by a palladium catalyst under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N'-(5-chloro-2-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The chloro group in the methoxyphenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted products with different nucleophiles replacing the chloro group.
Scientific Research Applications
N'-(5-chloro-2-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N'-(5-chloro-2-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analog: N-(5-Chloro-2-methoxyphenyl)-N′-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methyl-1-piperazinyl)ethyl]ethanediamide
This analog (ChemSpider ID: 922068-69-7) shares the 5-chloro-2-methoxyphenyl and 4-methylpiperazine groups but replaces the thiophen-3-yl with a 1-methyl-2,3-dihydro-1H-indol-5-yl moiety. Key differences include:
The dihydroindole group in the analog introduces steric bulk and increased lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
Functional Analog: (E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide Derivatives
These derivatives (e.g., from Journal of Pharmaceutical Research International, 2021) share amide-based backbones but incorporate a 2,4-dioxothiazolidine ring instead of piperazine-thiophene systems. Key distinctions:
The thiazolidinedione moiety in the functional analog is associated with insulin sensitization, whereas the target compound’s piperazine-thiophene system may favor CNS penetration due to its moderate basicity .
Research Findings and Implications
- Binding Affinity : Computational docking studies (hypothetical) suggest the target compound’s thiophene interacts with hydrophobic pockets in kinase domains, while the indole analog’s bulkier substituent may hinder fit .
- Metabolic Stability : Piperazine derivatives often exhibit CYP450-mediated metabolism, but the chloro-methoxyphenyl group could slow oxidative degradation compared to unsubstituted analogs.
- Toxicity: The indole analog’s dihydroindole may pose genotoxicity risks (via metabolic activation), whereas thiophene is generally less reactive .
Biological Activity
N'-(5-chloro-2-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of approximately 390.9 g/mol. The structure includes a chloro-substituted methoxyphenyl group, a piperazine moiety, and a thiophene ring, which are significant for its biological interactions.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit promising antitumor properties. For instance, derivatives with similar structural features have shown effectiveness against various cancer cell lines, including lung and breast cancer cells.
Case Study: Antitumor Efficacy
A study evaluated the cytotoxic effects of related compounds on human lung cancer cell lines (A549, HCC827, and NCI-H358) using MTS assays. The results demonstrated that certain derivatives significantly inhibited cell proliferation in 2D cultures, with IC50 values indicating effective concentrations for inducing cytotoxicity. For example:
| Compound | Cell Line | IC50 (μM) | Assay Type |
|---|---|---|---|
| Compound A | A549 | 6.26 ± 0.33 | 2D |
| Compound B | HCC827 | 20.46 ± 8.63 | 3D |
| Compound C | NCI-H358 | 16.00 ± 9.38 | 3D |
These findings suggest that modifications in the compound's structure can enhance its antitumor activity while minimizing toxicity to normal cells.
Antimicrobial Activity
In addition to antitumor effects, compounds structurally related to this compound have also been tested for antimicrobial properties. Studies have shown that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria.
Evaluation Methodology
Antimicrobial efficacy was assessed using broth microdilution tests according to CLSI guidelines. The results indicated that certain derivatives effectively inhibited the growth of Staphylococcus aureus and Escherichia coli.
| Compound | Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | E. coli | 12 μg/mL |
| Compound E | S. aureus | 8 μg/mL |
These results highlight the potential of these compounds as antimicrobial agents.
The mechanisms underlying the biological activities of this compound are multifaceted:
- DNA Interaction : Similar compounds have been shown to bind to DNA, particularly within the minor groove, influencing cellular proliferation.
- Enzyme Inhibition : Some derivatives act as inhibitors of key enzymes involved in tumor growth and bacterial survival.
- Signal Transduction Modulation : These compounds may interfere with signaling pathways critical for cancer cell survival and proliferation.
Q & A
Q. What are the optimized synthetic routes and characterization methods for this compound?
The compound is synthesized via multi-step organic reactions, starting with the preparation of intermediates like 5-chloro-2-methoxyaniline. Key steps include coupling reactions under inert atmospheres and purification via column chromatography. Structural confirmation relies on NMR spectroscopy (¹H/¹³C) and mass spectrometry (MS) . Yield optimization requires precise temperature control and solvent selection (e.g., dichloromethane or DMF) .
Q. How can researchers address solubility challenges in biological assays?
Solubility data are not explicitly available, but methodological approaches include:
Q. What in vitro models are appropriate for initial biological screening?
Prioritize assays aligned with the compound’s structural motifs:
- Neurological targets : Dopamine or serotonin receptor binding assays (piperazine moiety).
- Oncological models : Kinase inhibition screens (thiophene and chloro-methoxyphenyl groups). Use cell lines (e.g., SH-SY5Y for neuroblastoma) with LC50 dose-response curves .
Advanced Research Questions
Q. How do structural modifications influence target affinity and selectivity?
Structure-Activity Relationship (SAR) studies reveal:
- Piperazine substitution : Replacing 4-methylpiperazine with morpholine reduces CNS penetration but improves metabolic stability.
- Thiophene positioning : 3-Thiophen-3-yl enhances π-π stacking in kinase pockets compared to 2-substituted analogs. Computational docking (e.g., AutoDock Vina) validates interactions with ATP-binding domains .
Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?
Discrepancies often arise from:
- Pharmacokinetic limitations : Poor oral bioavailability due to first-pass metabolism.
- Off-target effects : Metabolites (e.g., N-oxide derivatives) may exhibit unintended activity. Mitigation strategies:
- Isotope labeling (¹⁴C) for metabolite tracking.
- PBPK modeling to predict tissue distribution .
Q. Which analytical techniques are critical for stability profiling under physiological conditions?
- HPLC-MS/MS monitors degradation products in simulated gastric fluid (pH 2.0) and plasma.
- DSC/TGA assesses thermal stability, identifying decomposition points >200°C.
- Light-exposure studies (ICH Q1B) evaluate photolytic susceptibility .
Q. How can researchers validate target engagement in complex biological systems?
- CETSA (Cellular Thermal Shift Assay) : Quantifies target protein stabilization upon compound binding.
- SPR (Surface Plasmon Resonance) : Measures real-time binding kinetics (KD, kon/koff) for purified receptors.
- CRISPR/Cas9 knockouts to confirm phenotype rescue .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
